1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple methyl groups and an imidazo[1,2-g]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions One common approach is to start with the appropriate purine derivative and introduce the methyl groups through alkylation reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride and alkyl halides in an aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,6,7,8-tetramethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: The parent compound.
1,6,7,8-tetramethyl-3-[(4-chlorophenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: A similar compound with a chlorine substituent instead of a methyl group.
1,6,7,8-tetramethyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: A similar compound with a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-[(4-methylphenyl)methyl]-9aH-purino[7,8-a]imidazol-6-ium-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N5O2/c1-11-6-8-14(9-7-11)10-23-17(25)15-16(22(5)19(23)26)20-18-21(4)12(2)13(3)24(15)18/h6-9,15H,10H2,1-5H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKNOLNEYZAAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3C(=NC4=[N+](C(=C(N34)C)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N5O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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